Enhanced Lipophilicity (LogP) Versus 1-Cyclopropyl and 1-Methyl Analogs Drives Membrane Permeability and Target Engagement
The computed partition coefficient (XLogP3-AA) for 1-(cyclopropylmethyl)-1H-indazol-4-amine is 1.6, reflecting the lipophilic contribution of the cyclopropylmethyl moiety [1]. This represents a significant increase over 1-cyclopropyl-1H-indazol-4-amine (XLogP3-AA: ~1.3) and a substantial shift from 1-methyl-1H-indazol-4-amine (XLogP3-AA: ~0.9) [2]. In the context of CNS drug design and cellular permeability, a LogP shift of +0.3 to +0.7 log units is pharmacokinetically meaningful and can translate into measurably different membrane partitioning and target engagement profiles [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 |
| Comparator Or Baseline | 1-Cyclopropyl-1H-indazol-4-amine (XLogP3-AA ~1.3); 1-Methyl-1H-indazol-4-amine (XLogP3-AA ~0.9) |
| Quantified Difference | Δ LogP = +0.3 vs. 1-cyclopropyl analog; Δ LogP = +0.7 vs. 1-methyl analog |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
This lipophilicity differential means the compound occupies a distinct physicochemical space, making it a preferred choice when the target profile requires balanced permeability without the excessive LogP that can lead to off-target promiscuity.
- [1] PubChem. XLogP3-AA for 1-(Cyclopropylmethyl)-1H-indazol-4-amine (CID 67976181). Computed by XLogP3 3.0 (PubChem release 2021.05.07). View Source
- [2] PubChem. XLogP3-AA for 1-Cyclopropyl-1H-indazol-4-amine (CID 53463490) and 1-Methyl-1H-indazol-4-amine (CID 2773099). Computed by XLogP3 3.0. View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5(3), 235-248. DOI: 10.1517/17460441003605098. View Source
